bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the desired thiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
- 9-(prop-2-yn-1-yl)-9H-carbazole
- 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazoles
Uniqueness: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile stands out due to its unique combination of sulfur and nitrogen atoms within a thiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
260410-07-9 |
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Molecular Formula |
C10H6N2S3 |
Molecular Weight |
250.4 |
Purity |
95 |
Origin of Product |
United States |
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